REACTION_CXSMILES
|
[CH3:1][CH:2]([CH2:6][C:7]1[CH:12]=[CH:11][C:10]([O:13][CH3:14])=[CH:9][CH:8]=1)[C:3]([OH:5])=O.C1(=O)C2C(=CC=CC=2)CC1>O>[CH3:14][O:13][C:10]1[CH:11]=[C:12]2[C:7]([CH2:6][CH:2]([CH3:1])[C:3]2=[O:5])=[CH:8][CH:9]=1
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
CC(C(=O)O)CC1=CC=C(C=C1)OC
|
Name
|
polyphosphoric acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CCC2=CC=CC=C12)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred for one-half hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Alternatively, the same compound can be obtained
|
Type
|
EXTRACTION
|
Details
|
is extracted with ether (3×)
|
Type
|
WASH
|
Details
|
The etheral solution is washed with water (2×) and 5% NaHCO3 (5×) until all acidic material
|
Type
|
CUSTOM
|
Details
|
has been removed
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
is dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
Evaporation of the solution
|
Type
|
CUSTOM
|
Details
|
gives 9.1 g
|
Name
|
|
Type
|
|
Smiles
|
COC1=CC=C2CC(C(C2=C1)=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |